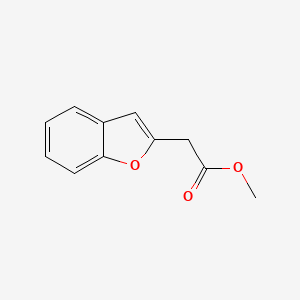

Methyl 2-(benzofuran-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-benzofuran-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNDTNJOTQMHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575816 | |

| Record name | Methyl (1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-61-8, 26278-23-9 | |

| Record name | 2-Benzofuranacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39581-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(benzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, forming the core of numerous biologically active molecules. Its synthesis is a critical step in the development of new therapeutic agents. This guide will focus on the most common and efficient methods for its preparation, primarily through the synthesis of its precursor, 2-(benzofuran-2-yl)acetic acid, followed by its esterification.

Primary Synthetic Pathway: From Salicylaldehyde to this compound

The most prevalent and well-documented synthetic route to this compound involves a two-stage process:

-

Formation of the Benzofuran Ring and Acetic Acid Moiety: Synthesis of 2-(benzofuran-2-yl)acetic acid.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

The following diagram illustrates the overall workflow of this synthetic approach.

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-(Benzofuran-2-yl)acetic Acid

This stage involves the construction of the benzofuran ring system and the introduction of the acetic acid side chain. A common method to achieve this is through the formation of an intermediate, 2-acetylbenzofuran, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

The synthesis of 2-acetylbenzofuran can be achieved by refluxing salicylaldehyde with chloroacetone in the presence of potassium carbonate.

The 2-acetylbenzofuran is then converted to 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione via the Willgerodt-Kindler reaction using sulfur and morpholine. This intermediate is subsequently hydrolyzed to yield 2-(benzofuran-2-yl)acetic acid. A detailed experimental protocol for the hydrolysis step is provided below.

Experimental Protocol: Hydrolysis of 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione

-

Dissolve 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione (21.8 mmol, 5.705 g) in 30.0 mL of ethanol.

-

Add a solution of KOH (87.2 mmol, 4.89 g) in 20.0 mL of a 1:1 ethanol-water mixture.

-

Heat the resulting mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the crude mixture and wash the basic aqueous solution three times with EtOAc to remove organic impurities and morpholine.

-

Acidify the aqueous phase with HCl and extract with EtOAc (3 x 20 mL).

-

Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield pure 2-(benzofuran-2-yl)acetic acid.[1]

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 96-99 °C | [1] |

Stage 2: Fischer Esterification

The final step is the conversion of 2-(benzofuran-2-yl)acetic acid to its methyl ester via Fischer esterification, using methanol in the presence of a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 2-(Benzofuran-2-yl)acetic Acid

-

To a solution of 2-(benzofuran-2-yl)acetic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux. The reaction time can vary, but typically ranges from 2 to 6 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Typical Value | Reference |

| Methanol | Excess (acts as solvent and reagent) | General Fischer Esterification protocols |

| Catalyst | Concentrated H₂SO₄ (catalytic amount) | General Fischer Esterification protocols |

| Temperature | Reflux | General Fischer Esterification protocols |

| Reaction Time | 2-6 hours | General Fischer Esterification protocols |

Alternative Synthetic Strategies

While the aforementioned two-stage process is common, other synthetic routes have been explored. These can offer advantages in terms of efficiency, atom economy, or access to different starting materials.

Direct Synthesis from Substituted Phenols

One-pot multicomponent reactions have been developed for the synthesis of substituted benzofuran-3-ylacetic acids. For instance, a reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid can yield a complex benzofuran acetic acid derivative in a one-pot telescoped process.[2] This highlights the potential for developing more direct routes to the target molecule or its analogues.

Caption: One-pot synthesis of a substituted benzofuran acetic acid derivative.

Palladium-Catalyzed Syntheses

Palladium-catalyzed reactions are powerful tools for the construction of benzofuran rings. For example, a palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates with arylboronic acids can serve as a direct precursor to highly functionalized benzofuran derivatives. While not a direct synthesis of the unsubstituted target molecule, this methodology offers a versatile approach for creating a library of related compounds.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the synthesis of 2-(benzofuran-2-yl)acetic acid followed by Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block. Furthermore, the exploration of alternative synthetic strategies, such as multicomponent reactions and palladium-catalyzed couplings, opens avenues for the development of novel and more efficient synthetic methodologies.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(benzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of Methyl 2-(benzofuran-2-yl)acetate. The information is intended to support research and development activities in medicinal chemistry and related fields where benzofuran derivatives are of interest.

Core Chemical Properties

This compound is a derivative of benzofuran, a heterocyclic compound that is a common scaffold in biologically active molecules.[1] The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[2] |

| Molecular Weight | 190.19 g/mol | PubChem[2] |

| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate | PubChem[2] |

| CAS Number | 39581-61-8 | PubChem[2] |

| Boiling Point | 35 °C at 0.35 Torr | CookeChem[3] (Note: It is not specified if this is an experimental or predicted value) |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | CookeChem[3] |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 39.4 Ų | PubChem[2] |

| Exact Mass | 190.062994177 Da | PubChem[2] |

Spectroscopic Data

Table 2: Representative ¹H NMR and Mass Spectrometry Data for a Related Benzofuran Derivative

| Data Type | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.45 (s, 3H), 3.07 (s, 3H), 3.74 (s, 3H), 4.04 (s, 2H), 7.17 (dd, J = 8.44 Hz and J = 1.08 Hz, 1H), 7.38 (d, J = 8.40 Hz, 1H), 7.71 (s, 1H) |

| Mass Spectrometry (EI-MS) | m/z 266 [M⁺] |

Source: Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate data from PMC[4]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general method can be inferred from the synthesis of related benzofuran derivatives. A plausible synthetic route starts from the commercially available benzofuran-2-carboxylic acid.

Proposed Synthesis of this compound

This proposed protocol is based on standard esterification methods and synthetic procedures for related compounds.

Step 1: Reduction of Benzofuran-2-carboxylic Acid to (Benzofuran-2-yl)methanol

-

To a solution of benzofuran-2-carboxylic acid in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.

-

Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (benzofuran-2-yl)methanol.

Step 2: Conversion of (Benzofuran-2-yl)methanol to Benzofuran-2-ylmethyl Acetate

-

Dissolve the (benzofuran-2-yl)methanol in a suitable solvent like dichloromethane.

-

Add a base, such as triethylamine, followed by the dropwise addition of acetyl chloride at 0 °C.

-

Allow the reaction to proceed at room temperature until completion.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain benzofuran-2-ylmethyl acetate.

Step 3: Conversion to this compound

The direct conversion from the acetate is not straightforward. A more likely route involves the formation of a cyanide intermediate followed by hydrolysis and esterification, or direct carboxylation methods. A more common laboratory synthesis would involve the reaction of a salicylaldehyde derivative with a malonic ester derivative.

A detailed protocol for a related compound, Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate , involves the oxidation of a precursor with 3-chloroperoxybenzoic acid in dichloromethane.[4] The product was purified by column chromatography on silica gel using ethyl acetate as the eluent.[4]

Visualizations

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route to obtain this compound from Benzofuran-2-carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Workflow: Purification and Analysis

This diagram outlines a general workflow for the purification and analysis of a synthesized benzofuran derivative.

Caption: General workflow for purification and analysis.

Biological Activity and Potential Applications

Benzofuran derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The benzofuran nucleus is a key structural feature in several pharmacologically active compounds.[5] While specific biological data for this compound is limited in publicly available literature, its structural similarity to other active benzofurans suggests it could be a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl2-(benzofuran-2-yl)acetate , 39581-61-8 - CookeChem [cookechem.com]

- 4. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publicatt.unicatt.it [publicatt.unicatt.it]

Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-(benzofuran-2-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally similar compounds and general spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of substituted analogs and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.60 | d | ~8.0 | 1H | H-4 or H-7 |

| ~7.50 | d | ~8.0 | 1H | H-4 or H-7 |

| ~7.30 | t | ~7.5 | 1H | H-5 or H-6 |

| ~7.20 | t | ~7.5 | 1H | H-5 or H-6 |

| ~6.70 | s | - | 1H | H-3 |

| ~3.90 | s | - | 2H | -CH₂- |

| ~3.75 | s | - | 3H | -OCH₃ |

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O (ester) |

| ~155.0 | C-7a |

| ~149.0 | C-2 |

| ~128.0 | C-3a |

| ~124.0 | C-5 or C-6 |

| ~123.0 | C-5 or C-6 |

| ~121.0 | C-4 or C-7 |

| ~111.0 | C-4 or C-7 |

| ~105.0 | C-3 |

| ~52.5 | -OCH₃ |

| ~35.0 | -CH₂- |

Predicted for a solution in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Strong | C-O-C (ether) stretch |

Predicted for a thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 131 | High | [M - COOCH₃]⁺ |

| 103 | Medium | [C₇H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices and the experimental conditions reported for similar benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 4.0 s

-

Spectral width: 20 ppm

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Acquisition time: 1.5 s

-

Spectral width: 240 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5 column).

-

The separated components elute from the GC and enter the mass spectrometer's ion source.

-

Acquire mass spectra under the following typical EI conditions:

-

Ionization energy: 70 eV

-

Source temperature: 230 °C

-

Mass range: m/z 40-500

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow for spectroscopic analysis and the relationship between the structure of this compound and its key spectroscopic features.

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the core biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifactorial and depend on the specific substitutions on the benzofuran core.[1]

Structure-Activity Relationship (SAR)

The anticancer potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.

-

Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to enhance anticancer activity. This is attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its biological target.[1]

-

Hybrid Molecules: Hybrid structures, where the benzofuran moiety is coupled with other pharmacologically active scaffolds like chalcone, triazole, piperazine, and imidazole, have demonstrated potent cytotoxic effects.[1] This synergistic approach is a promising strategy for developing novel anticancer drugs.[1]

-

Phenolic Hydroxy Group: The presence of a phenolic hydroxy group is often crucial for modulating anticancer activity. This group can act as a hydrogen donor, facilitating favorable interactions with the target molecule and inducing cytotoxic properties.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 11e | Anti-oestrogen receptor-dependent breast cancer cells | - | [5] |

| 12 | SiHa (cervical cancer) | 1.10 | [5] |

| 12 | HeLa (cervical cancer) | 1.06 | [5] |

| 13b | MCF-7 (breast adenocarcinoma) | 1.875 | [6] |

| 13g | MCF-7 (breast adenocarcinoma) | 1.287 | [6] |

| 28g | MDA-MB-231 (breast cancer) | 3.01 | [5] |

| 28g | HCT-116 (colon carcinoma) | 5.20 | [5] |

| 28g | HT-29 (colon cancer) | 9.13 | [5] |

| 32a | HePG2 (liver cancer) | 8.49 - 16.72 | [5] |

| 32a | HeLa (cervical cancer) | 6.55 - 13.14 | [5] |

| 32a | MCF-7 (breast cancer) | 4.0 - 8.99 | [5] |

| 33d | A-375 (melanoma) | 4.15 | [5] |

| 33d | MCF-7 (breast cancer) | 3.22 | [5] |

| 33d | A-549 (lung cancer) | 2.74 | [5] |

| 33d | HT-29 (colon cancer) | 7.29 | [5] |

| 33d | H-460 (lung cancer) | 3.81 | [5] |

| 38 | A549 (lung cancer) | 25.15 | [6] |

| 38 | K562 (leukemia) | 29.66 | [6] |

| 50g | HCT-116 (colon carcinoma) | 0.87 | [6] |

| 50g | HeLa (cervical cancer) | 0.73 | [6] |

| 50g | HepG2 (liver cancer) | 5.74 | [6] |

| 50g | A549 (lung cancer) | 0.57 | [6] |

| 48 | MCF-7 (breast cancer) | 43.08 | [7] |

| 1c, 1e, 2d, 3a, 3d | K562, MOLT-4 (leukemia), HeLa (cervix carcinoma) | Significant cytotoxicity | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9]

Materials:

-

Benzofuran derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[8]

-

Cell culture medium

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for 24-72 hours.[9] A vehicle control (DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a range of bacteria and fungi, making them a valuable scaffold for the design of novel anti-infective drugs.[7][10]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzofuran derivatives is closely linked to their structural features.

-

Lipophilicity: Increased lipophilicity often correlates with enhanced antibacterial activity, particularly in hydrophobic benzofuran analogs.

-

Specific Moieties: The incorporation of moieties such as pyrazoline, thiazole, oxadiazole, and pyrazole can be essential for antimicrobial activity.[7]

-

Substitution Pattern: The position and nature of substituents on both the benzofuran ring and any appended aryl rings can significantly impact the spectrum and potency of antimicrobial action. For instance, bromo-substituents at specific positions have been shown to confer excellent antibacterial activity.[7]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected benzofuran derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3 & 4 | Mycobacterium tuberculosis H37Rv | 8 and 2 | [7] |

| 20 & 21 | Fungal species | 1.6 - 12.5 | [7] |

| 38 | Staphylococcus aureus | 0.039 | [7] |

| 38 derivatives | Candida albicans | 0.625 - 2.5 | [7] |

| 1 | Salmonella typhimurium | 12.5 | [11] |

| 1 | Staphylococcus aureus | 12.5 | [11] |

| 1 | Escherichia coli | 25 | [11] |

| 2 | Staphylococcus aureus | 25 | [11] |

| 5 | Penicillium italicum | 12.5 | [11] |

| 5 | Colletotrichum musae | 12.5 - 25 | [11] |

| 6 | Penicillium italicum | 12.5 | [11] |

| 6 | Colletotrichum musae | 12.5 - 25 | [11] |

| V40 | Xanthomonas oryzae pv oryzae (Xoo) | 0.28 | |

| V40 | Xanthomonas oryzae pv oryzicola (Xoc) | 0.56 | |

| V40 | Xanthomonas axonopodis pv citri (Xac) | 10.43 | |

| Hydrophobic analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [12] |

| 6b | Various bacteria and fungi | as low as 6.25 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

-

Benzofuran derivative stock solution

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the benzofuran derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[7][12]

Mechanism of Action: Inhibition of Inflammatory Pathways

Several benzofuran derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[16]

-

NF-κB Pathway: This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines. Some benzofuran derivatives can inhibit the phosphorylation of key proteins in this pathway, such as IKKα/IKKβ, IκBα, and p65, thereby down-regulating the production of inflammatory mediators like TNF-α and IL-6.[16]

-

MAPK Pathway: The MAPK signaling cascade is also central to the inflammatory process. Benzofuran derivatives have been shown to inhibit the phosphorylation of ERK, JNK, and p38, which are critical kinases in this pathway.[16]

Quantitative Anti-inflammatory Data

The following table presents the in vitro and in vivo anti-inflammatory activity of selected benzofuran derivatives.

| Compound | Assay | IC50 (µM) or % Inhibition | Reference |

| 1 | NO release inhibition | 17.3 | [11] |

| 4 | NO release inhibition | 16.5 | [11] |

| 5d | NO release inhibition | 52.23 | [16] |

| 1 | Neutrophil respiratory burst | 4.15 | [17] |

| 2 | Neutrophil respiratory burst | 5.96 | [17] |

| 6b | Carrageenan-induced paw edema (2h) | 71.10% | [13] |

| 6a | Carrageenan-induced paw edema (2h) | 61.55% | [13] |

| 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid | Cotton pellet induced granuloma | Significant activity | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[11][18]

Materials:

-

Wistar albino rats

-

Benzofuran derivative

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Vehicle (e.g., 2% gum acacia)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the benzofuran derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated group compared to the control group.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzofuran derivatives have been identified as potent antioxidants.[3][19]

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to scavenge free radicals. The mechanism can proceed via different pathways, including:

-

Hydrogen Atom Transfer (HAT): The benzofuran derivative donates a hydrogen atom to a free radical, thereby neutralizing it. This is often the preferred mechanism in the gas phase and non-polar solvents.[8][20]

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): The benzofuran derivative first donates an electron to the free radical, followed by the transfer of a proton.

-

Sequential Proton Loss Electron Transfer (SPLET): The benzofuran derivative first loses a proton, followed by the transfer of an electron. This mechanism is often favored in polar environments.[8][20]

The presence of electron-donating groups on the benzofuran structure can enhance antioxidant activity by facilitating the donation of electrons or hydrogen atoms.[8]

Quantitative Antioxidant Data

The following table summarizes the in vitro antioxidant activity of selected benzofuran derivatives.

| Compound | Assay | IC50 (µM) or % Scavenging | Reference |

| 59 | DPPH radical scavenging | 96.7 (mM) | [3] |

| 61-63 | Antioxidant activity | EC50 8.27 - 10.59 (mM) | [3] |

| 65 | DPPH radical scavenging (at 100 mM) | 23.5% | [3] |

| 6a, 6b, 6d, 6h, 6o, 6p, 6r | DPPH radical scavenging | Good activity | [19] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[21][22]

Materials:

-

Benzofuran derivative solution

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Mix the benzofuran derivative solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

Benzofuran derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents is well-documented. The structure-activity relationships discussed in this guide highlight the importance of targeted chemical modifications to enhance the desired pharmacological effects. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on the benzofuran scaffold. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and effective drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. youtube.com [youtube.com]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. mdpi.com [mdpi.com]

The Pharmacological Promise of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in medicinal chemistry.[1][2] Found in a variety of natural products and readily accessible through synthetic routes, benzofuran derivatives exhibit a remarkable breadth of pharmacological activities.[3][4] This has led to their investigation and development as therapeutic agents for a wide range of diseases, with several benzofuran-containing drugs already in clinical use, including the antiarrhythmic amiodarone and the gout treatment benzbromarone.[3][5] This technical guide provides an in-depth overview of the core pharmacological applications of benzofuran compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers and drug development professionals in this dynamic field.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1][6] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways essential for tumor growth and survival.[6][7]

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

-

Kinase Inhibition: Benzofuran scaffolds have been incorporated into molecules that target various protein kinases crucial for cancer cell signaling. This includes the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, as well as cyclin-dependent kinases (CDKs) like CDK2, leading to cell cycle arrest.[7]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1): Some derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival and progression under hypoxic conditions.[1]

-

Induction of Apoptosis: Benzofuran compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like BCL-2.[8]

Quantitative Data: In Vitro Anticancer Activity

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 3-Acyl-5-hydroxybenzofurans | MCF-7 (Breast Cancer) | 43.08 | [9] |

| Benzofuran-N-aryl piperazine hybrids | A549 (Lung Cancer) | 0.12 | [10] |

| Benzofuran-N-aryl piperazine hybrids | SGC7901 (Gastric Cancer) | 2.75 | [10] |

| 2-Arylbenzofurans | SiHa (Cervical Cancer) | 1.10 | [6] |

| 2-Arylbenzofurans | HeLa (Cervical Cancer) | 1.06 | [6] |

| Benzofuran-based oxadiazole conjugates | HCT116 (Colon Cancer) | 3.27 | [6] |

| 3-Nitrophenyl chalcone-linked benzofuran | HCT-116 (Colon Cancer) | 2.38 | [8] |

| 3-Nitrophenyl chalcone-linked benzofuran | HT-29 (Colon Cancer) | 7.89 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][11]

Materials:

-

Benzofuran compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran compound and incubate for the desired period (e.g., 48 or 72 hours).[12] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11] Incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Gently shake the plate for 15 minutes.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: mTOR Inhibition

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.[2][9]

Spectrum of Antimicrobial Activity

-

Antibacterial: Benzofuran compounds have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[9] Some derivatives have also exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[9]

-

Antifungal: Activity has been reported against various fungal species, including Candida albicans and Aspergillus niger.[9]

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzofuran-5-ol derivatives | Fungal species | 1.6 - 12.5 | [9] |

| 6-Hydroxybenzofuran derivatives | Bacterial strains | 0.78 - 3.12 | [9] |

| Benzofuran ketoxime derivatives | S. aureus | 0.039 | [9] |

| Benzofuran ketoxime derivatives | C. albicans | 0.625 - 2.5 | [9] |

| 2-Substituted-3H-benzofurobenzofurans | M. tuberculosis H37Rv | 3.12 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][8]

Materials:

-

Benzofuran compound stock solution (in DMSO)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microplate

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the benzofuran compound in the appropriate broth directly in the 96-well plate.[8]

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[13][14]

Mechanism of Anti-inflammatory Action

Benzofuran compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13][15] This is often achieved by suppressing the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[13][15]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Assay | IC50 (µM) | Reference |

| Piperazine/benzofuran hybrid | NO production in RAW-264.7 cells | 52.23 | [13] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Cotton Pellet Granuloma)

This model is used to evaluate the effect of a compound on the proliferative phase of inflammation.[16]

Materials:

-

Benzofuran compound

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Sterile cotton pellets (10 mg)

-

Anesthetic (e.g., ether)

-

Surgical instruments

Procedure:

-

Animal Model: Use Wistar albino rats (150-200g).

-

Implantation: Under light anesthesia, make a subcutaneous incision in the groin or axilla region and implant a sterile cotton pellet.[16]

-

Treatment: Administer the benzofuran compound orally or intraperitoneally daily for 7 days. Include a vehicle control group and a positive control group treated with a standard anti-inflammatory drug.

-

Granuloma Excision: On the 8th day, sacrifice the animals, excise the cotton pellets along with the granulomatous tissue, and dry them in an oven at 60°C to a constant weight.[16]

-

Data Analysis: The anti-inflammatory activity is determined by the reduction in the dry weight of the granuloma in the treated groups compared to the control group.

Signaling Pathway: NF-κB and MAPK Inhibition

Caption: Benzofuran-mediated inhibition of NF-κB and MAPK signaling.

Neuroprotective Activity

Benzofuran derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[12][17] Their neuroprotective effects are attributed to their ability to target multiple pathological processes involved in AD.[17]

Mechanisms of Neuroprotective Action

-

Cholinesterase Inhibition: Some benzofuran-based compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[18] This helps to restore cholinergic function, which is impaired in AD.

-

Inhibition of β-Amyloid (Aβ) Aggregation: Benzofuran scaffolds have been shown to inhibit the aggregation of Aβ peptides into toxic oligomers and fibrils, a key pathological hallmark of AD.[17][18]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzofuran derivatives possess antioxidant properties, scavenging free radicals and protecting neurons from oxidative damage.[10]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases.[1][7]

Materials:

-

Benzofuran compound stock solution (in DMSO)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the benzofuran compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 10 minutes) at 25°C.[7]

-

DTNB Addition: Add the DTNB solution to the reaction mixture.[7]

-

Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).[7]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.[7]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the benzofuran compound and determine the IC50 value.

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents.[4][19]

Mechanism of Antiviral Action

-

STING Agonism: Some benzofuran compounds act as agonists of the Stimulator of Interferon Genes (STING) pathway.[19] Activation of STING leads to the production of type I interferons (IFN-I), which play a crucial role in the innate immune response to viral infections.[19] This host-targeting mechanism offers the potential for broad-spectrum antiviral activity.[19]

Quantitative Data: Antiviral Activity

| Compound Class | Target Virus | Cell Line | EC50 | Reference |

| Benzofuran derivatives | Human coronavirus 229E | BEAS-2B, MRC-5 | µM range | [19] |

| Benzofuran derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | nM range | [19] |

Experimental Protocol: STING Agonist Activity (Reporter Assay)

A luciferase reporter assay can be used to screen for STING agonists.[19][20]

Materials:

-

HEK293T cells expressing human STING

-

An IFN-β promoter-driven luciferase reporter construct

-

Benzofuran compound stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection and Seeding: Co-transfect HEK293T cells with the STING expression vector and the IFN-β luciferase reporter plasmid. Seed the cells in a 96-well plate.

-

Compound Treatment: Treat the cells with the benzofuran compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: An increase in luminescence indicates the activation of the IFN-β promoter and thus STING agonism.

Experimental Workflow: Screening for Bioactive Benzofuran Compounds

Caption: A general experimental workflow for identifying bioactive benzofurans.

Conclusion

Benzofuran and its derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their diverse pharmacological activities, coupled with their synthetic tractability, offer a rich platform for drug discovery and development. This technical guide has provided a comprehensive overview of the key pharmacological applications of benzofuran compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It is anticipated that continued research into this fascinating class of compounds will lead to the development of new and effective treatments for a wide range of human diseases.

References

- 1. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 10. In vitro tubulin polymerization assay [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. bowdish.ca [bowdish.ca]

- 14. cytoskeleton.com [cytoskeleton.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. ijpsonline.com [ijpsonline.com]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 2-(benzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(benzofuran-2-yl)acetate is a key organic compound featuring the benzofuran scaffold, a structural motif prevalent in numerous biologically active molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from both experimental and computed data. Detailed experimental protocols for its synthesis, functional group transformations, and representative reactions are presented. Furthermore, this document explores the biological significance of the benzofuran core, with a particular focus on the induction of apoptosis via the PI3K/Akt/mTOR and mitochondrial-mediated signaling pathways, a mechanism of action pertinent to cancer research and drug development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key physical, chemical, and computed properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃[1] |

| Molecular Weight | 190.19 g/mol [1] |

| Boiling Point | 35 °C @ 0.35 Torr[2] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³[2] |

| Melting Point | Data not available |

| Solubility | Data not available |

Table 2: Chemical and Computed Properties of this compound

| Property | Value |

| CAS Number | 39581-61-8[1] |

| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate[1] |

| InChI | InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3[1] |

| InChIKey | ICNDTNJOTQMHCP-UHFFFAOYSA-N[1] |

| Canonical SMILES | COC(=O)CC1=CC2=CC=CC=C2O1[1] |

| XLogP3 | 2.1[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 3[1] |

| Exact Mass | 190.062994 g/mol [1] |

| Topological Polar Surface Area | 39.4 Ų[1] |

Table 3: Spectral Data Summary

| Spectroscopy | Data Availability |

| ¹H NMR | Available on PubChem[1] |

| ¹³C NMR | Available on PubChem[1] |

| GC-MS | Available on PubChem[1] |

Experimental Protocols

The following section details experimental procedures relevant to the synthesis and chemical transformation of this compound and related compounds.

Synthesis of Benzofuran Derivatives

The synthesis of the benzofuran core can be achieved through various methods. A representative procedure for the synthesis of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which can be adapted for the synthesis of other benzofuran compounds, is described below.

Protocol: Synthesis of 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic Acids [3]

-

A mixture of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), the corresponding salicylaldehyde (0.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) is stirred in refluxing CH₃CN (12 mL).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the CH₃CN is evaporated to dryness.

-

A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.

-

The mixture is then cooled and acidified with 1 M hydrochloric acid solution to precipitate the product.

-

The solid product is collected by filtration and purified as necessary.

Palladium-Catalyzed Tsuji–Trost-Type Reaction

The acetate group in benzofuran-2-ylmethyl acetates serves as a good leaving group in palladium-catalyzed nucleophilic substitution reactions, demonstrating the reactivity of this class of compounds.

Protocol: General Procedure for C–H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides

-

A reaction vial is charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).

-

The solids are suspended in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.

-

The reaction is stirred at 110 °C under an inert atmosphere for the time required for completion (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is subjected to a standard work-up procedure and the product is purified by column chromatography.

Hydrolysis of the Methyl Ester

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid.

Protocol: General Procedure for Methyl Ester Hydrolysis

-

To a solution of this compound in methanol, an aqueous solution of 1 M sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

-

The methanol is removed under reduced pressure, and the aqueous residue is acidified with 1 M hydrochloric acid.

-

The precipitated 2-(benzofuran-2-yl)acetic acid is collected by filtration, washed with water, and dried.

Reduction of the Methyl Ester

The ester can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Protocol: General Procedure for Reduction of Methyl Ester with LiAlH₄ [4]

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally water.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(benzofuran-2-yl)ethanol.

Biological Activity and Signaling Pathways

The benzofuran scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer properties. A key mechanism through which some benzofuran derivatives exert their anticancer effects is the induction of apoptosis.

Apoptosis Induction Pathways

Research has indicated that certain benzofuran derivatives can trigger programmed cell death through the modulation of critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.

-

Mitochondrial-Mediated (Intrinsic) Pathway: This pathway is initiated by various cellular stresses and converges on the mitochondria. Disruption of the mitochondrial membrane potential leads to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis.

The interplay between these pathways in response to treatment with a benzofuran derivative is illustrated in the following diagram.

Caption: Signaling pathways for apoptosis induction by benzofuran derivatives.

References

- 1. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl2-(benzofuran-2-yl)acetate , 39581-61-8 - CookeChem [cookechem.com]

- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publicatt.unicatt.it [publicatt.unicatt.it]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-(benzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular structure and conformational properties of Methyl 2-(benzofuran-2-yl)acetate, a key intermediate and structural motif in medicinal chemistry. The benzofuran core is a prevalent feature in numerous pharmacologically active compounds, making a thorough understanding of its structural characteristics essential for rational drug design and development.[1][2]

Molecular Structure

This compound (C₁₁H₁₀O₃) is an organic compound featuring a benzofuran ring system linked to a methyl acetate group at the 2-position.[3] The benzofuran moiety consists of a benzene ring fused to a furan ring.

While a specific crystal structure for the title compound is not publicly available, extensive crystallographic data for closely related derivatives, such as methyl 2-(5-substituted-3-methylsulfinyl-1-benzofuran-2-yl)acetates, provide significant insights into its likely molecular geometry.[4][5][6][7]

Key Structural Features:

-

Planarity of the Benzofuran Ring: The benzofuran ring system is characteristically planar or nearly planar. X-ray diffraction studies on various derivatives consistently show a mean deviation of approximately 0.006 to 0.011 Å from the least-squares plane defined by the nine constituent atoms of the benzofuran core.[4][5][6][7]

-

Bond Lengths and Angles: The bond lengths and angles within the benzofuran ring are expected to be within the normal ranges for similar heterocyclic systems. The fusion of the benzene and furan rings results in a rigid structure.

-

Side Chain Orientation: The methyl acetate side chain is attached to the C2 position of the benzofuran ring. The conformation of this side chain is a critical determinant of the molecule's overall shape and its potential interactions with biological targets.

Tabulated Structural Data

The following table summarizes computed and expected physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[3] |

| Molecular Weight | 190.19 g/mol | PubChem[3] |

| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate | PubChem[3] |

| CAS Number | 39581-61-8 | PubChem[3] |

| XLogP3 | 2.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Conformational Analysis

The conformation of this compound is primarily defined by the torsion angles of the rotatable bonds in the methyl acetate side chain. The key rotatable bonds are the C2-Cα bond (connecting the benzofuran ring to the methylene group) and the Cα-C(O) bond (connecting the methylene group to the carbonyl carbon).

Based on steric considerations and data from related structures, the most stable conformation is likely to be one where the ester group is oriented away from the benzofuran ring to minimize steric hindrance. The planarity of the benzofuran ring system limits its own conformational flexibility.

Experimental Protocols

The determination of the molecular structure and conformation of compounds like this compound relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsion angles.

Methodology:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, benzene).[4][6]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART CCD). The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded at a specific temperature (e.g., 298 K).[4][6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SHELXS) and refined using full-matrix least-squares on F² (e.g., SHELXL).[4][8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the chemical environment of atoms in a molecule, which can be used to deduce its connectivity and aspects of its conformation in solution.

¹H NMR Spectroscopy:

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals provide information about the different types of protons and their neighboring atoms. For a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, characteristic signals were observed for the methyl, methylene, and aromatic protons.[4]

¹³C NMR Spectroscopy:

-

Methodology: Similar to ¹H NMR, but observes the ¹³C nucleus.

-

Spectral Analysis: Provides information on the number and types of carbon atoms in the molecule.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and electronic properties of molecules.

Methodology:

-

Structure Building: A 3D model of the molecule is constructed.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated to determine the most stable conformations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the molecular structure and conformation of a small organic molecule like this compound.

Caption: Workflow for Molecular Structure and Conformation Determination.

This comprehensive approach, integrating experimental techniques and computational modeling, is crucial for elucidating the detailed structural and conformational properties of this compound, thereby facilitating its application in drug discovery and development.

References

- 1. Methyl 2-(benzofuran-5-YL)acetate | 121638-36-6 | Benchchem [benchchem.com]

- 2. publicatt.unicatt.it [publicatt.unicatt.it]

- 3. This compound | C11H10O3 | CID 15618731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-(benzofuran-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(benzofuran-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, synthesis protocols, and spectral data. Furthermore, it explores the broader context of the biological significance of the benzofuran scaffold, particularly in the development of novel therapeutic agents.

Chemical Identifiers and Physicochemical Properties

This compound is a derivative of benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring. Its core structure is a key pharmacophore in numerous biologically active molecules.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in chemical databases and literature.[2]

| Identifier Type | Value |

| CAS Number | 39581-61-8[2] |

| IUPAC Name | methyl 2-(1-benzofuran-2-yl)acetate[2] |

| Molecular Formula | C₁₁H₁₀O₃[2] |

| InChI | InChI=1S/C11H10O3/c1-13-11(12)7-9-6-8-4-2-3-5-10(8)14-9/h2-6H,7H2,1H3[2] |

| InChIKey | ICNDTNJOTQMHCP-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC(=O)CC1=CC2=CC=CC=C2O1[2] |

| PubChem CID | 15618731[2] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | PubChem[2] |

| Boiling Point | 35 °C at 0.35 Torr | CookeChem |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | CookeChem |

| XLogP3 | 2.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 190.062994 g/mol | PubChem[2] |

| Monoisotopic Mass | 190.062994 g/mol | PubChem[2] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be readily achieved through the esterification of 2-(benzofuran-2-yl)acetic acid. A general and reliable method for this transformation is the Fischer-Speier esterification.[3][4]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-(Benzofuran-2-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(benzofuran-2-yl)acetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While the raw spectra are not publicly available, the existence of this data is documented.[2] The expected spectral characteristics are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. For a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the methyl ester protons appear as a singlet at δ 3.74 ppm, and the methylene protons as a singlet at δ 4.04 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the benzofuran ring system, the methylene carbon, and the methyl carbon of the ester.

MS (Mass Spectrometry): The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.19 g/mol ).[2] The fragmentation pattern will provide further structural information. For a related derivative, the molecular ion peak was observed at m/z 266 [M⁺].[5]

Biological Significance and Drug Development Potential

The benzofuran scaffold is a prominent feature in a wide range of natural products and synthetic compounds with diverse and potent biological activities.[6] This has made benzofuran derivatives a significant area of focus in drug discovery and development.

Anticancer Activity